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Compound of Interest

Compound Name: Ipatasertib-NH2 dihydrochloride

Cat. No.: B12422494 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Ipatasertib-NH2 dihydrochloride-

based PROTAC, INY-03-041, with other alternative AKT-targeting PROTACs. The information

presented is curated from publicly available experimental data to assist researchers in making

informed decisions for their drug discovery and development programs.

Introduction to AKT-Targeting PROTACs
The serine/threonine kinase AKT is a pivotal node in the PI3K/AKT/mTOR signaling pathway, a

cascade frequently dysregulated in various cancers. While traditional small molecule inhibitors

can block the catalytic activity of AKT, they often face challenges such as the development of

resistance and off-target effects. Proteolysis-targeting chimeras (PROTACs) offer an alternative

therapeutic strategy by inducing the targeted degradation of the entire protein, thereby

eliminating both its catalytic and non-catalytic functions.

Ipatasertib, a potent and selective ATP-competitive pan-AKT inhibitor, has been effectively

repurposed as a warhead for PROTACs. The Ipatasertib-NH2 dihydrochloride-based

PROTAC, INY-03-041, links Ipatasertib-NH2 to a ligand for the Cereblon (CRBN) E3 ubiquitin

ligase, thereby hijacking the cell's ubiquitin-proteasome system to induce the degradation of

AKT. This guide will delve into the experimental validation of AKT degradation by INY-03-041

and compare its performance with other notable AKT PROTACs.
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Comparative Performance of AKT PROTACs
The efficacy of PROTACs is primarily evaluated by their ability to induce the degradation of the

target protein, which is quantified by the half-maximal degradation concentration (DC50) and

the maximum degradation level (Dmax). The following tables summarize the performance of

INY-03-041 and its alternatives in various cancer cell lines.
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PROTAC
Warhead

Type

E3 Ligase

Ligand
Cell Line

DC50

(nM)
Dmax (%) Reference

INY-03-041

ATP-

competitive

(Ipatasertib

-NH2)

CRBN
MDA-MB-

468

Not

explicitly

stated, but

maximal

degradatio

n observed

between

100-250

nM

>90% [1]

BT474

Not

explicitly

stated, but

potent

degradatio

n observed

Not

explicitly

stated

[2]

MS170

(Compoun

d 25)

ATP-

competitive

(GDC-0068

derivative)

CRBN BT474 32 ± 18 >90% [3][4][5]

PC-3

Less

potent than

in BT474

Not

explicitly

stated

[2]

MDA-MB-

468

Less

potent than

in BT474

Not

explicitly

stated

[2]

MS98

(Compoun

d 13)

ATP-

competitive

(GDC-0068

derivative)

VHL BT474 78 ± 64 >90% [2][6]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.biorxiv.org/content/10.1101/848887v1.full-text
https://pmc.ncbi.nlm.nih.gov/articles/PMC8819633/
https://www.probechem.com/products_MS170.html
https://www.medchemexpress.com/ms170.html
https://www.glpbio.cn/ms170.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8819633/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8819633/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8819633/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9178337/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12422494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PC-3

Similar

potency to

INY-03-041

Not

explicitly

stated

[2]

MDA-MB-

468

Less

potent than

INY-03-041

Not

explicitly

stated

[2]

MS15

(Compoun

d 62)

Allosteric

(ARQ-092

derivative)

VHL SW620 23 ± 16 ~100% [7][8][9]

MS21

ATP-

competitive

(AZD5363

derivative)

VHL PC-3 8.8 >90% [10]

BT474

Potent

degradatio

n observed

Not

explicitly

stated

[10]

Table 1: Comparative Degradation Efficiency (DC50 and Dmax) of AKT PROTACs. This table

highlights the degradation potency of various AKT PROTACs in different cancer cell lines.

Lower DC50 values indicate higher potency.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8819633/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8819633/
https://www.medchemexpress.com/ms15.html
https://www.medchemexpress.com/ms15.html?locale=ja-JP
https://pmc.ncbi.nlm.nih.gov/articles/PMC9613624/
https://www.medchemexpress.com/ms21.html
https://www.medchemexpress.com/ms21.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12422494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PROTAC Target IC50 (nM) Kd (nM) Reference

INY-03-041 AKT1 2.0 Not Reported [11][12]

AKT2 6.8 Not Reported [11][12]

AKT3 3.5 Not Reported [11][12]

MS170 AKT1 Not Reported 1.3 [3][4][5]

AKT2 Not Reported 77 [3][4][5]

AKT3 Not Reported 6.5 [3][4][5]

MS98 AKT1 Not Reported 4 [13]

AKT2 Not Reported 140 [13]

AKT3 Not Reported 8.1 [13]

MS15 AKT1 798 Not Reported [7][13][14]

AKT2 90 Not Reported [7][13][14]

AKT3 544 Not Reported [7][13][14]

Table 2: Biochemical Potency (IC50 and Kd) of AKT PROTACs. This table presents the

inhibitory concentration (IC50) and binding affinity (Kd) of the PROTACs for AKT isoforms.

Lower values indicate stronger inhibition and binding.

Experimental Protocols
Accurate validation of PROTAC-induced protein degradation is crucial. Below are detailed

protocols for key experiments.

Western Blot for AKT Degradation
This protocol is a synthesized standard procedure based on common practices for analyzing

PROTAC-induced protein degradation.[15]

1. Cell Culture and Treatment:
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Seed cells (e.g., MDA-MB-468, BT474, PC-3) in 6-well plates and allow them to adhere

overnight.

Treat cells with a dose-response range of the PROTAC (e.g., 10 nM to 10 µM) or a vehicle

control (e.g., DMSO) for a specified time (e.g., 12, 24, or 48 hours).

2. Cell Lysis:

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Scrape the cells and collect the lysate.

Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Protein Quantification:

Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

Normalize protein concentrations and prepare samples with Laemmli buffer.

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered

saline with Tween 20 (TBST).

Incubate the membrane with primary antibodies against total AKT, AKT isoforms, and a

loading control (e.g., GAPDH, β-actin) overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Data Analysis:

Quantify the band intensities using densitometry software.
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Normalize the target protein levels to the loading control.

Calculate the percentage of degradation relative to the vehicle-treated control.

Plot the percentage of degradation against the PROTAC concentration to determine the

DC50 and Dmax values.

Cell Viability Assay (e.g., CCK-8 or CellTiter-Glo)
This protocol provides a general framework for assessing the effect of PROTACs on cell

proliferation.[16][17]

1. Cell Seeding:

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

2. Compound Treatment:

Treat the cells with a serial dilution of the PROTAC or a vehicle control.

3. Incubation:

Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 to 120 hours).

4. Viability Measurement:

For CCK-8: Add CCK-8 solution to each well and incubate for 1-4 hours. Measure the

absorbance at 450 nm.

For CellTiter-Glo: Add CellTiter-Glo reagent to each well, incubate for 10 minutes to stabilize

the luminescent signal, and measure the luminescence.

5. Data Analysis:

Normalize the data to the vehicle-treated controls.

Plot the cell viability against the PROTAC concentration and use a non-linear regression

model to calculate the GI50 (concentration for 50% growth inhibition).
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Visualizing the Mechanisms and Workflows
To further elucidate the processes involved in AKT degradation by Ipatasertib-NH2
dihydrochloride PROTAC, the following diagrams have been generated using Graphviz.

PROTAC-Mediated Degradation

Ipatasertib-NH2 PROTAC
(INY-03-041)

Ternary Complex
(PROTAC-AKT-CRBN)

Binds

AKT Protein Binds
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Ubiquitinated AKT
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26S ProteasomeTargeting Degraded PeptidesDegradation

Click to download full resolution via product page

Caption: Signaling pathway of AKT degradation by Ipatasertib-NH2 PROTAC.
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Caption: Experimental workflow for Western Blot analysis of AKT degradation.
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Ipatasertib-NH2 PROTAC (INY-03-041)

Alternative AKT PROTACs

INY-03-041
Warhead: ATP-competitive

E3 Ligase: CRBN

MS170
Warhead: ATP-competitive

E3 Ligase: CRBNvs. (Same E3 Ligase)

MS15
Warhead: Allosteric

E3 Ligase: VHL

vs. (Different Warhead & E3)

MS21
Warhead: ATP-competitive

E3 Ligase: VHL

vs. (Different E3 Ligase)

Click to download full resolution via product page

Caption: Logical comparison of Ipatasertib-NH2 PROTAC with alternatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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